4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline

Description

Systematic Nomenclature and Chemical Abstracts Service Registry Information

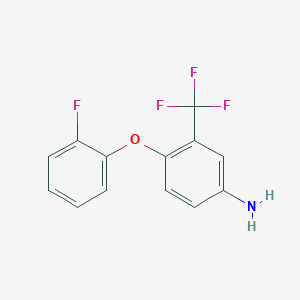

The compound 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline is officially registered with the Chemical Abstracts Service under the registry number 74338-19-5. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name for this compound is 4-(2-fluorophenoxy)-3-(trifluoromethyl)benzenamine, which precisely describes the substitution pattern on the aromatic ring system. Alternative nomenclature includes benzenamine, 4-(2-fluorophenoxy)-3-(trifluoromethyl)-, reflecting the classification of this molecule as a substituted aniline derivative.

The molecular formula of this compound is established as C₁₃H₉F₄NO, indicating the presence of thirteen carbon atoms, nine hydrogen atoms, four fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular mass is calculated to be 271.21 atomic mass units, which is consistent across multiple authoritative chemical databases. The compound exhibits significant structural complexity due to the incorporation of multiple fluorine-containing substituents, which impart unique electronic and steric characteristics to the overall molecular framework.

Structural identification codes provide additional means of molecular characterization. The International Chemical Identifier key for this compound is ISFWLTCIWFREGG-UHFFFAOYSA-N, which serves as a unique digital fingerprint for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation is expressed as O(C1=C(C(F)(F)F)C=C(N)C=C1)C2=C(F)C=CC=C2, providing a linear notation that captures the complete connectivity pattern of the molecule.

Molecular Structure Analysis: Bond Connectivity and Stereoelectronic Effects

The molecular architecture of 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline features a central benzene ring bearing an amino group at the 4-position, a trifluoromethyl group at the 3-position, and a 2-fluorophenoxy substituent at the 4-position. This substitution pattern creates a complex three-dimensional structure where electronic effects from multiple fluorine atoms significantly influence the overall molecular properties and reactivity patterns.

The trifluoromethyl group attached at the 3-position relative to the amino functionality exerts pronounced electronic effects throughout the aromatic system. The highly electronegative fluorine atoms withdraw electron density from the benzene ring through both inductive and resonance mechanisms, resulting in decreased nucleophilicity of the amino group and altered reactivity compared to unsubstituted aniline derivatives. The carbon-fluorine bonds in the trifluoromethyl group exhibit partial ionic character due to the significant electronegativity difference between carbon and fluorine, contributing to the overall dipole moment of the molecule.

The phenoxy linkage connecting the two aromatic rings introduces conformational flexibility into the molecular structure. The ether oxygen atom serves as a bridge between the substituted aniline core and the fluorinated phenyl ring, allowing for rotation around the carbon-oxygen bonds. This rotational freedom results in multiple accessible conformational states, with the preferred conformations determined by a balance of steric interactions, electronic effects, and potential intramolecular hydrogen bonding.

Stereoelectronic effects play a crucial role in determining the preferred molecular geometry and reactivity patterns. The fluorine atom on the phenoxy ring participates in weak intramolecular interactions with other electron-rich regions of the molecule, potentially stabilizing specific conformational arrangements. Additionally, the multiple fluorine substituents create regions of high electronegativity that influence the distribution of molecular electrostatic potential, affecting intermolecular interactions and crystal packing arrangements.

Crystallographic Data and Conformational Studies

While specific crystallographic data for 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline is limited in the available literature, related fluorinated aniline derivatives provide valuable insights into the structural characteristics and packing arrangements typical of such compounds. Crystallographic studies of similar molecules, such as 4-methoxy-3-(trifluoromethyl)aniline, reveal important structural features that can be extrapolated to understand the behavior of the target compound.

In analogous fluorinated aniline structures, the methoxy or phenoxy groups typically exhibit slight deviations from coplanarity with the benzene ring. For instance, in 4-methoxy-3-(trifluoromethyl)aniline, the methoxy group is inclined at 8.7 degrees to the benzene ring plane, suggesting that similar angular deviations might be expected for the phenoxy substituent in the target compound. These geometric parameters reflect the balance between conjugative stabilization and steric interactions within the molecular framework.

Crystal structures of related compounds demonstrate that intermolecular hydrogen bonding interactions play a significant role in determining solid-state packing arrangements. The amino group in fluorinated aniline derivatives frequently participates in nitrogen-hydrogen to fluorine hydrogen bonds, creating extended networks that stabilize the crystal lattice. Additionally, carbon-hydrogen to fluorine interactions contribute to the overall stability of the crystalline phase, with these weak but numerous contacts providing cumulative stabilization effects.

The presence of multiple fluorine atoms in 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline suggests that the crystal structure would likely exhibit extensive fluorine-mediated intermolecular interactions. These interactions, while individually weak, collectively contribute to the overall stability and unique packing motifs characteristic of highly fluorinated organic compounds. The conformational preferences observed in the solid state may differ from those in solution due to the constraints imposed by crystal packing forces and intermolecular interactions.

Spectroscopic Characterization: Fluorine-19 and Proton Nuclear Magnetic Resonance, Fourier Transform Infrared, and Mass Spectrometry

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline, with both proton and fluorine-19 nuclei offering complementary data about the molecular structure and electronic environment. The fluorine-19 nuclear magnetic resonance spectrum is particularly informative due to the presence of four fluorine atoms in distinctly different chemical environments within the molecule.

The trifluoromethyl group typically exhibits a characteristic fluorine-19 nuclear magnetic resonance signal appearing as a singlet in the range of -60 to -65 parts per million relative to trifluoroacetic acid as an external standard. This signal integrates for three fluorine atoms and shows no significant coupling to other nuclei due to the symmetrical environment of the fluorine atoms within the trifluoromethyl group. The exact chemical shift value depends on the electronic environment created by the adjacent aromatic system and the influence of other substituents.

The fluorine atom on the phenoxy ring appears as a separate signal in the fluorine-19 nuclear magnetic resonance spectrum, typically resonating in the range of -115 to -125 parts per million. This signal may exhibit complex multiplicity patterns due to coupling with nearby aromatic protons, providing valuable information about the substitution pattern and conformational dynamics of the phenoxy substituent.

Proton nuclear magnetic resonance spectroscopy reveals the aromatic proton signals in the typical aromatic region between 6.5 and 7.5 parts per million. The substitution pattern creates characteristic splitting patterns and chemical shift values that confirm the structural assignment. The amino group protons typically appear as a broad signal around 3.5 to 5.0 parts per million, with the exact position and multiplicity depending on the rate of proton exchange and the electronic environment created by the electron-withdrawing fluorinated substituents.

Fourier transform infrared spectroscopy provides information about the functional groups present in the molecule and their vibrational characteristics. The amino group stretching vibrations typically appear in the range of 3300 to 3500 inverse centimeters, with the exact frequencies influenced by the electron-withdrawing effects of the fluorinated substituents. The carbon-fluorine stretching vibrations of the trifluoromethyl group create characteristic absorptions in the range of 1100 to 1300 inverse centimeters, while the aromatic carbon-carbon stretching vibrations appear in the typical range of 1400 to 1600 inverse centimeters.

Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns that support structural identification. The molecular ion peak appears at mass-to-charge ratio 271, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the trifluoromethyl group (loss of 69 mass units) and cleavage of the ether linkage, producing fragment ions that provide additional structural confirmation and aid in distinguishing this compound from closely related isomers.

Properties

IUPAC Name |

4-(2-fluorophenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-10-3-1-2-4-12(10)19-11-6-5-8(18)7-9(11)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFWLTCIWFREGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401226471 | |

| Record name | 4-(2-Fluorophenoxy)-3-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74338-19-5 | |

| Record name | 4-(2-Fluorophenoxy)-3-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74338-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Fluorophenoxy)-3-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline typically involves the reaction of 2-fluorophenol with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline is utilized in various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Notes

Safety Considerations: 4-(2-Methoxyphenoxy)-3-(trifluoromethyl)aniline is classified as an irritant (Xi), necessitating handling precautions .

Contradictions in Data : While some trifluoromethylanilines show cytotoxicity (e.g., ), others (e.g., urea derivatives in ) exhibit selectivity, underscoring the need for substituent optimization.

Unresolved Questions: The exact biological target and pharmacokinetic profile of 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline remain uncharacterized, warranting further study.

Biological Activity

4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure

The compound features a fluorophenoxy moiety and a trifluoromethyl group, which contribute to its unique physicochemical properties. The molecular formula is and it possesses a molecular weight of approximately 284.21 g/mol.

Understanding the mechanism of action is crucial for elucidating the biological activity of 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline. The compound is believed to interact with various biological targets , including:

- Kinases : Similar compounds have shown to inhibit kinases involved in tumor cell proliferation and angiogenesis, suggesting that this compound may exert anticancer effects by modulating these pathways .

- Receptors : It may act as an antagonist or agonist at specific receptor sites, influencing downstream signaling pathways critical for cellular function .

Anticancer Properties

Research indicates that 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline exhibits significant anticancer activity . In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by downregulating oncogenes and disrupting cell cycle progression. For instance, in studies involving breast cancer cell lines, the compound showed a reduction in cell viability and an increase in apoptotic markers at sub-micromolar concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary findings suggest it possesses activity against certain bacterial strains, although further studies are needed to quantify this effect and understand the underlying mechanisms.

Study on Anticancer Effects

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline and tested their efficacy against various cancer cell lines. The study highlighted that modifications to the aniline structure significantly influenced biological activity, with certain derivatives exhibiting IC50 values as low as 0.4134 µM against P. falciparum and promising selectivity indices .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline | 0.4134 | 316.9 |

| Derivative A | 1.012 | 127.1 |

| Derivative B | 0.5795 | 171.8 |

Study on Antimicrobial Activity

Another study explored the antimicrobial effects of the compound against Staphylococcus aureus. Results indicated that at higher concentrations, the compound inhibited bacterial growth effectively, suggesting potential applications in developing new antimicrobial agents.

Q & A

Q. What are the optimized synthetic routes for 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, introducing the 2-fluorophenoxy group to a pre-functionalized aniline core (e.g., 3-(trifluoromethyl)aniline) using catalysts like Pd-based systems (e.g., β-cyclodextrin-functionalized Fe3O4-supported Pd nanocatalysts) under mild aqueous conditions can achieve yields >85% . Key parameters include:

Reference Compounds: Similar trifluoromethyl anilines (e.g., 4-nitro-N-(trifluoromethyl)aniline) are synthesized via nitro reduction or Suzuki-Miyaura coupling .

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : H NMR in DMSO- resolves aromatic protons and amine signals. For example, the trifluoromethyl group causes deshielding (δ 7.4–8.1 ppm), while the fluorophenoxy group shows splitting patterns (e.g., doublets at δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 276.07) and fragments (e.g., loss of NH group).

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity (>98%) .

- Physical Properties : Compare observed density (1.393 g/mL) and refractive index (n/D = 1.466) to literature values .

Advanced Research Questions

Q. What is the role of the trifluoromethyl group in modulating biological activity, particularly in tubulin binding?

Methodological Answer: The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving binding to hydrophobic pockets in proteins like tubulin. In plant α-tubulin studies, nitro-/dinitroaniline derivatives (e.g., N-(4-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline) show strong binding via π-π stacking and hydrogen bonding with residues like Asp251 and Tyr224 .

Q. Experimental Design :

- Docking Simulations : Use AutoDock Vina to model interactions with tubulin (PDB: 1JFF).

- Mutagenesis : Replace key residues (e.g., Asp251Ala) to validate binding sites.

- Bioassays : Measure IC values in microtubule polymerization inhibition assays .

Q. How can researchers identify and quantify metabolites or degradation products of this compound?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. For example:

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Parent Compound | 276.07 | 132.1 | 20 |

| Hydroxylated Derivative | 292.08 | 148.1 | 25 |

| Deaminated Product | 259.05 | 113.0 | 18 |

Sample Preparation : Incubate with liver microsomes (human/rat) and extract using SPE cartridges .

Q. What analytical challenges arise in resolving structural isomers of trifluoromethyl anilines, and how are they addressed?

Methodological Answer: Isomers (e.g., 3- vs. 4-substituted trifluoromethyl anilines) require advanced separation and spectral techniques:

Q. Table 1: Key Physical Properties of 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 275.2 g/mol | Calculated |

| Density | 1.393 g/mL (25°C) | |

| Boiling Point | 207–208°C | |

| Refractive Index | = 1.466 |

Q. Table 2: Biological Activity of Related Trifluoromethyl Anilines

| Compound | Target | IC (μM) | Reference |

|---|---|---|---|

| N-(4-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline | Plant Tubulin | 0.45 | |

| 4-Ethoxy-3-(trifluoromethyl)aniline | Fungal Tubulin | 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.